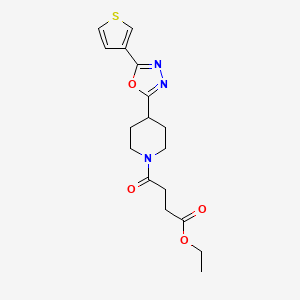

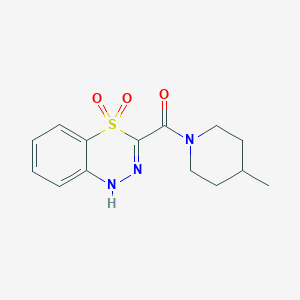

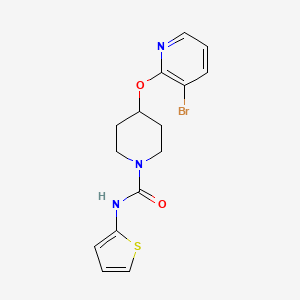

![molecular formula C20H18BrN3O2 B2425087 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 922898-94-0](/img/structure/B2425087.png)

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide” is a nitrogen-rich organic compound . It is related to the verdazyl radical, which is known for its stability and intense green color . The verdazyl radical is of interest due to its potential in the synthesis of a variety of substitution patterns .

Synthesis Analysis

The synthesis of this compound is related to the synthesis of a formazan and a verdazyl radical . The formazan molecule shows signs of rapid intramolecular H-atom exchange, which is typical for this class of compounds . The triazole compound is a side-product of the verdazyl synthesis .

Molecular Structure Analysis

The molecular structure of this compound is related to its synthesis. The verdazyl radical, in which stacking leads to antiferromagnetic interactions, was reported previously . For this compound, improved structural data and spectroscopic data are presented . The other two compounds have been crystallized for the first time and form stacks of dimers, roughly along the a-axis direction of the crystal .

Scientific Research Applications

Catalytic Protodeboronation

Overview: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has shed light on catalytic protodeboronation using a radical approach.

Significance:Application: Researchers have utilized catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters in conjunction with a Matteson–CH₂–homologation. This protocol enables formal anti-Markovnikov alkene hydromethylation, a previously unknown transformation . Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol.

Crystal Structure Analysis

Overview: Understanding the crystal structures of organic compounds provides insights into their properties and behavior. A re-refinement of the crystal structure of “Form III” of 4-bromophenyl 4-bromobenzoate revealed an unexpected finding.

Findings:- “Form III” was initially considered a polymorph but was later identified as a co-crystal containing both 4-bromophenyl 4-bromobenzoate and likely 4-bromophenyl 4-nitrobenzoate .

Polymorphism and Mechanical Properties

Overview: Polymorphism refers to the existence of multiple crystal forms of a compound. Investigating the intermolecular interactions and crystal packing of polymorphs can reveal differences in mechanical properties.

Insights:Future Directions

The verdazyl radicals, to which this compound is related, are experiencing renewed interest, partially as a result of the improvements concerning their syntheses, enabling the introduction of a large variety of substitution patterns . This suggests that there may be future research directions exploring the potential applications of this compound and related compounds in various fields.

properties

IUPAC Name |

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O2/c1-13-3-4-14(2)18(11-13)22-19(25)12-24-20(26)10-9-17(23-24)15-5-7-16(21)8-6-15/h3-11H,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSROOGIJSFIXLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

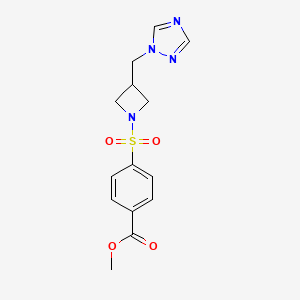

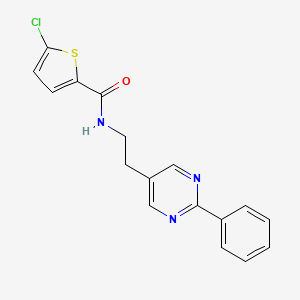

![N-[3-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2425015.png)

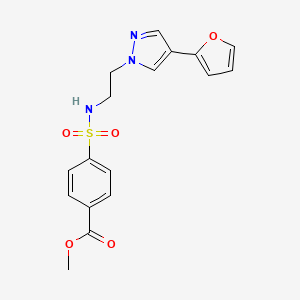

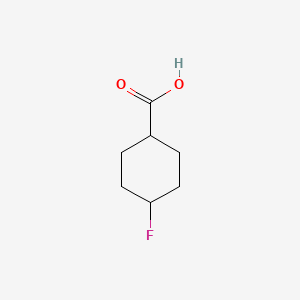

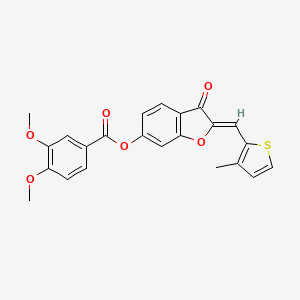

![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2425020.png)

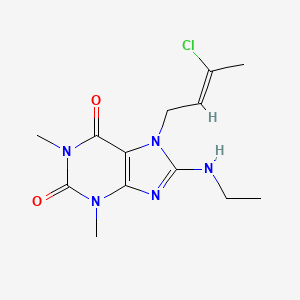

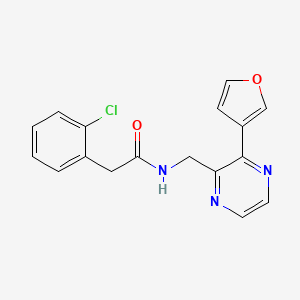

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2425021.png)

![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2425023.png)